molecular formula C6H15BF4O B020070 Triethyloxonium tetrafluoroborate CAS No. 368-39-8

Triethyloxonium tetrafluoroborate

Cat. No.: B020070
CAS No.: 368-39-8
M. Wt: 189.99 g/mol
InChI Key: IYDQMLLDOVRSJJ-UHFFFAOYSA-N
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Description

Triethyloxonium tetrafluoroborate is an organic oxonium compound with the chemical formula [(CH3CH2)3O]+[BF4]−. This compound is a strong alkylating agent and is widely used in organic synthesis for its ability to transfer ethyl groups to various substrates .

Mechanism of Action

Target of Action

Triethyloxonium tetrafluoroborate, often referred to as Meerwein’s reagent or Meerwein’s salt , is a powerful alkylating agent . Its primary targets are molecules with nucleophilic sites, such as carboxyl residues in proteins , where it can donate an ethyl group.

Mode of Action

The compound interacts with its targets through alkylation . Alkylation involves the transfer of an alkyl group from the triethyloxonium ion to the nucleophilic site on the target molecule . This reaction results in the modification of the target molecule, such as the esterification of carboxylic acids .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific targets within a given biological system. One notable pathway is the esterification of carboxylic acids . The compound can convert carboxylic acids into esters, which can have significant downstream effects, such as altering the properties of proteins or other biomolecules .

Pharmacokinetics

It is worth noting that the compound is non-volatile and releases strong acid upon contact with water .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific targets and biological context. For instance, it can modify carboxyl residues in proteins , potentially altering their structure and function.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by the pH and the presence of water, as it releases strong acid upon contact with water .

Biochemical Analysis

Biochemical Properties

Triethyloxonium tetrafluoroborate is a powerful ethylating agent . It is used for the modification of carboxyl residues in proteins . It is also involved in the preparation of amino esters from lactams .

Molecular Mechanism

This compound acts as a strong alkylating agent . Alkylation involves the transfer of an alkyl group from the alkylating agent to a biomolecule, which can alter the biomolecule’s function. This process can lead to changes in gene expression, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

This compound does not have a long shelf-life at room temperature. It degrades by hydrolysis . The degradation products include diethyl ether and ethanol .

Preparation Methods

Triethyloxonium tetrafluoroborate is typically prepared from boron trifluoride, diethyl ether, and epichlorohydrin. The reaction involves the following steps :

Chemical Reactions Analysis

Triethyloxonium tetrafluoroborate undergoes various types of chemical reactions, primarily involving alkylation. Some key reactions include :

Scientific Research Applications

Triethyloxonium tetrafluoroborate has numerous applications in scientific research, including :

Comparison with Similar Compounds

Triethyloxonium tetrafluoroborate is often compared to other oxonium salts, such as trimethyloxonium tetrafluoroborate. Both compounds are strong alkylating agents, but this compound is specifically used for ethylation, while trimethyloxonium tetrafluoroborate is used for methylation . Other similar compounds include:

This compound stands out due to its specific application in ethylation reactions, making it a unique and valuable reagent in organic synthesis.

Properties

IUPAC Name

triethyloxidanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDQMLLDOVRSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[O+](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883372
Record name Triethyloxonium tetrafluoroborate
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Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-39-8
Record name Triethyloxonium tetrafluoroborate
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Record name Triethyloxonium tetrafluoroborate
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Record name Triethyloxonium tetrafluoroborate
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Record name Oxonium, triethyl-, tetrafluoroborate(1-) (1:1)
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Record name Triethyloxonium tetrafluoroborate
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Record name Triethyloxonium tetrafluoroborate(1-)
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Record name TRIETHYLOXONIUM TETRAFLUOROBORATE
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Synthesis routes and methods I

Procedure details

Triethyloxonium fluoroborate is prepared from 3.70 g (0.040 mole) of epichlorohydrin in 14 ml of ether and 7.58 g (0.054 mole) of boron trifluoride etherate in 6 ml of ether. The resulting solid triethyloxonium tetrafluoroborate is dissolved in 20 ml of dry methylene chloride and treated under nitrogen with 4.36 g (0.040 mole) of 1-methyl-2-pyridone in 15 ml of methylene chloride. The reaction mixture is stirred under nitrogen at room temperature overnight (about 16 hours). The solvent is evaporated at room temperature, in vacuo and the quaternary salt obtained is recrystallized from methanol-ether (1:1) to give 8.0 g (71%) of 2-ethoxy-1-methylpyridinium fluoroborate, m.p. 58°-60° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
7.58 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4.36 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Triethyloxonium fluoroborate is prepared from 3.70 g (0.040 mole) of epichlorohydrin in 14 ml of ether and 7.58 g (0.054 mole) of boron trifluoride etherate in 6 ml of ether. The resulting solid triethyloxonium fluoroborate is dissolved in 20 ml of dry methylene chloride and treated under nitrogen with 6.47 g (0.040 mole) of N-methyl-2-quinolone in 15 ml of methylene chloride. The reaction mixture is stirred under nitrogen at room temperature overnight. The solid is filtered to give 9.2 g (83.5%) of 2-ethoxy-1-methylquinolinium fluoroborate.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
7.58 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6.47 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethyloxonium tetrafluoroborate
Reactant of Route 2
Triethyloxonium tetrafluoroborate
Reactant of Route 3
Triethyloxonium tetrafluoroborate
Reactant of Route 4
Triethyloxonium tetrafluoroborate

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